molecular formula C8H12O2 B7856340 Hydroquinone ethane

Hydroquinone ethane

Cat. No.: B7856340
M. Wt: 140.18 g/mol
InChI Key: UUUUFXFRMUUYPQ-UHFFFAOYSA-N
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Description

Hydroquinone ethane, also known as 1,4-dihydroxybenzene ethane, is an aromatic organic compound. It is a derivative of benzene with two hydroxyl groups bonded to the benzene ring in a para position. This compound is a type of phenol and is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinone ethane can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in the presence of acid to yield acetone and hydroquinone . Another method involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst to produce triacetoxy derivatives. These derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are oxidized to yield hydroquinone .

Industrial Production Methods

Industrially, this compound is produced using the cumene process, which involves the alkylation of benzene with propene to form 1,4-diisopropylbenzene. This intermediate undergoes oxidation to form bis(hydroperoxide), which is then rearranged in acidic conditions to produce hydroquinone and acetone .

Chemical Reactions Analysis

Types of Reactions

Hydroquinone ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups in this compound are weakly acidic and can undergo O-alkylation to form mono- and diethers . Additionally, this compound is highly susceptible to ring substitution reactions, such as Friedel-Crafts alkylation .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form benzoquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced back to hydroquinone using reducing agents like sodium borohydride.

    Substitution: Friedel-Crafts alkylation can be performed using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Benzoquinone

    Reduction: Hydroquinone

    Substitution: Alkylated hydroquinone derivatives

Scientific Research Applications

Hydroquinone ethane has a wide range of applications in scientific research:

Mechanism of Action

Hydroquinone ethane exerts its effects primarily through its ability to undergo redox reactions. It inhibits the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, leading to skin lightening . Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Hydroquinone ethane is similar to other hydroxyquinones, such as pyrocatechol and resorcinol. it is unique due to its specific para-positioned hydroxyl groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include:

This compound’s unique para-positioned hydroxyl groups make it particularly effective in applications requiring specific redox properties and enzyme inhibition.

Properties

IUPAC Name

benzene-1,4-diol;ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.C2H6/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUFXFRMUUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.C1=CC(=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydroquinone (30 g) was dissolved in n-propanol (70 ml) at 70° C. The hot solution was introduced into the high pressure autoclave. The solution was subjected to compressed ethane of 300 bar. The high pressure autoclave was kept for 2 h at 80° C. The solution was then cooled down to room temperature within 5 days. The crystals were filtered off and washed 4 times with cold n-propanol (5 ml). Then the crystals were dried in the drying cabinet at 70° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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